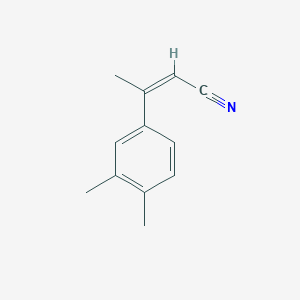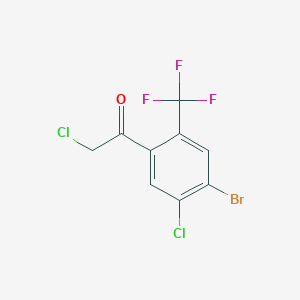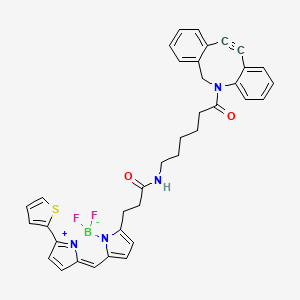![molecular formula C25H49NO2Sn B15339805 trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B15339805.png)
trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester is a complex organic compound that features a stannanylvinyl group attached to a cyclohexyl ring, which is further linked to a carbamic acid tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester typically involves multiple steps, including the formation of the stannanylvinyl group and its subsequent attachment to the cyclohexyl ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The stannanylvinyl group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can target the ester or carbamic acid groups.
Substitution: The stannanylvinyl group can participate in substitution reactions, where the stannanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the stannanylvinyl group can yield organotin oxides, while reduction of the ester group can produce alcohols.
Applications De Recherche Scientifique
Trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The stannanylvinyl group can participate in coordination chemistry, forming stable complexes with metal ions. This property is exploited in catalysis and material science applications. Additionally, the carbamic acid ester group can undergo hydrolysis, releasing active intermediates that can interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Phenylboronic pinacol esters
Uniqueness
Trans [(E)-4-(2-Tributylstannanylvinyl)-cyclohexyl]-carbamic acid tert-butyl ester is unique due to the presence of the stannanylvinyl group, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in applications requiring specific interactions with metal ions or in the synthesis of complex organic structures.
Propriétés
Formule moléculaire |
C25H49NO2Sn |
|---|---|
Poids moléculaire |
514.4 g/mol |
Nom IUPAC |
tert-butyl N-[4-[(E)-2-tributylstannylethenyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C13H22NO2.3C4H9.Sn/c1-5-10-6-8-11(9-7-10)14-12(15)16-13(2,3)4;3*1-3-4-2;/h1,5,10-11H,6-9H2,2-4H3,(H,14,15);3*1,3-4H2,2H3; |
Clé InChI |
KTEMMVXBIAPOPN-UHFFFAOYSA-N |
SMILES isomérique |
CCCC[Sn](CCCC)(CCCC)/C=C/C1CCC(CC1)NC(=O)OC(C)(C)C |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C=CC1CCC(CC1)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


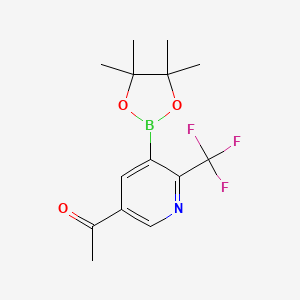


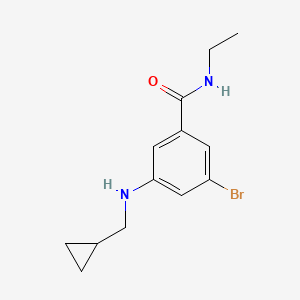
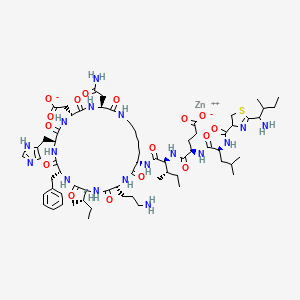
![3-Fluoro-N-propyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B15339762.png)
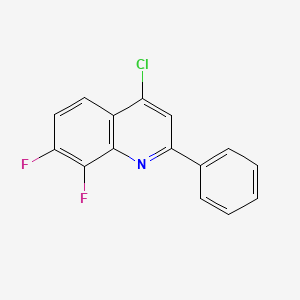

![[(Z)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate](/img/structure/B15339775.png)
